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Compound of Interest

Compound Name: Goxalapladib

Cat. No.: B1248051 Get Quote

A comprehensive comparison of the clinical trial outcomes for Goxalapladib and Darapladib is

not feasible at this time due to the absence of publicly available clinical trial data for

Goxalapladib. Extensive searches of medical and pharmaceutical databases, clinical trial

registries, and scientific literature have yielded no information on a compound named

Goxalapladib. This suggests that Goxalapladib may be an internal designation not yet in the

public domain, an early-stage compound without published clinical data, or a potential

misnomer.

Consequently, this guide will focus on presenting the detailed clinical trial outcomes for

Darapladib, a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), which

was investigated for its potential to reduce cardiovascular events.

Darapladib: An Overview of Clinical Development
Darapladib was developed to target inflammation within atherosclerotic plaques, a key process

in the development of cardiovascular disease.[1] The rationale was that by inhibiting the Lp-

PLA2 enzyme, Darapladib would prevent the generation of pro-inflammatory substances within

the artery wall, thereby stabilizing plaques and reducing the risk of rupture, which can lead to

heart attacks and strokes.[1] Despite a promising mechanism of action, Darapladib failed to

demonstrate a significant clinical benefit in two large-scale Phase 3 clinical trials: STABILITY

and SOLID-TIMI 52.[2][3]

Mechanism of Action: The Lp-PLA2 Signaling Pathway
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Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[4][5]

Lp-PLA2 is an enzyme that circulates primarily bound to low-density lipoprotein (LDL)

cholesterol.[1] Within the arterial wall, oxidized LDL is taken up by macrophages, leading to the

formation of foam cells, a hallmark of atherosclerosis. Lp-PLA2 hydrolyzes oxidized

phospholipids in LDL, producing lysophosphatidylcholine (lyso-PC) and oxidized non-esterified

fatty acids. These byproducts are potent pro-inflammatory mediators that contribute to plaque

instability and rupture. By inhibiting Lp-PLA2, Darapladib aimed to interrupt this inflammatory

cascade.
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Figure 1: Darapladib's Mechanism of Action.

Clinical Trial Outcomes: Darapladib
The efficacy and safety of Darapladib were primarily evaluated in two large, randomized,

double-blind, placebo-controlled Phase 3 trials.

STABILITY Trial (STabilisation of Atherosclerotic plaque
By Initiation of darapLadIb TherapY)
The STABILITY trial investigated Darapladib in patients with chronic coronary heart disease

(CHD).[3]

Experimental Protocol:

Study Design: Randomized, placebo-controlled, double-blind, multicenter, event-driven trial.

[6]

Patient Population: 15,828 patients with chronic CHD.[6]

Intervention: Patients were randomized to receive either 160mg of Darapladib or a placebo

daily, in addition to standard of care.[3]

Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including

cardiovascular death, myocardial infarction (heart attack), and stroke.[3]

Trial Duration: The trial continued until a prespecified number of primary endpoint events

occurred, with a median follow-up of 3.7 years.

Results: The STABILITY trial did not meet its primary endpoint.[3] There was no statistically

significant reduction in the risk of the composite MACE endpoint in the Darapladib group

compared to the placebo group.[3]
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Outcome
Darapladib
Group

Placebo Group
Hazard Ratio
(95% CI)

p-value

Primary Endpoint

(MACE)
9.7% 10.4% 0.94 (0.85 - 1.03) 0.199

Cardiovascular

Death
Not Reported Not Reported 0.96 (0.83 - 1.11) -

Myocardial

Infarction
Not Reported Not Reported 0.89 (0.77 - 1.03) -

Stroke Not Reported Not Reported 1.01 (0.81 - 1.27) -

Secondary

Endpoint

Major Coronary

Events
9.3% 10.3% - -

Total Coronary

Events
14.9% 16.1% 0.91 (0.84 - 0.98) 0.019

Data sourced from GSK press release and Clinical Trials Arena.[3]

Safety Profile: The overall safety profile of Darapladib in the STABILITY trial was considered

acceptable, with no major imbalances in serious adverse events compared to placebo.[3]

Frequently reported side effects included diarrhea and odor.[7]

SOLID-TIMI 52 Trial (Stabilization Of pLaques usIng
Darapladib – Thrombolysis In Myocardial Infarction 52)
The SOLID-TIMI 52 trial evaluated Darapladib in patients who had recently experienced an

acute coronary syndrome (ACS).[2]

Experimental Protocol:

Study Design: Randomized, placebo-controlled, double-blind, multicenter trial.
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Patient Population: 13,026 patients who were hospitalized for an ACS event (heart attack or

unstable angina) and were stabilized.

Intervention: Patients were randomized to receive either 160mg of Darapladib or a placebo

daily, on top of standard medical therapy, initiated within 30 days of hospitalization.

Primary Endpoint: A composite of major coronary events, including coronary heart disease

(CHD) death, myocardial infarction, and urgent coronary revascularization for myocardial

ischemia.[2]

Trial Duration: Median follow-up of 2.5 years.

Results: Similar to the STABILITY trial, the SOLID-TIMI 52 trial also failed to meet its primary

endpoint.[2] Darapladib did not reduce the risk of major coronary events compared to placebo.

Outcome
Darapladib
Group (at 3
years)

Placebo Group
(at 3 years)

Hazard Ratio
(95% CI)

p-value

Primary Endpoint

(Major Coronary

Events)

16.3% 15.6% 1.00 (0.91 - 1.09) 0.93

Secondary

Endpoint

CV Death, MI, or

Stroke
15.0% 15.0% 0.99 (0.90 - 1.09) 0.78

All-Cause

Mortality
7.3% 7.1% 0.94 (0.82 - 1.08) 0.40

Data sourced from publications of the SOLID-TIMI 52 trial results.

Safety Profile: The safety profile of Darapladib was consistent with the STABILITY trial, with no

major safety concerns identified.[2] However, patients in the Darapladib group were more likely

to discontinue the drug (17% vs. 12% in the placebo group). Odor-related concerns and

diarrhea were more frequently reported with Darapladib.
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Figure 2: Darapladib Phase 3 Clinical Trial Workflow.

Conclusion
Based on the comprehensive results from the STABILITY and SOLID-TIMI 52 trials, Darapladib

did not demonstrate efficacy in reducing the risk of major adverse cardiovascular or coronary

events in patients with either chronic coronary heart disease or acute coronary syndrome.[2][3]

While the drug was generally well-tolerated, the lack of clinical benefit led to the discontinuation

of its development for these indications.

A direct comparison with Goxalapladib is not possible due to the lack of available data for the

latter. Should information on Goxalapladib's clinical trials become public in the future, a
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comparative analysis could be conducted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1248051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

